molecular formula C17H21N3O4 B2359641 N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203262-79-6

N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2359641
CAS No.: 1203262-79-6
M. Wt: 331.372
InChI Key: OPXPOGISBBODCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule recognized in chemical libraries for its potential as a modulator of protein kinase activity. Research indicates its core structure is designed to interact with the ATP-binding site of various kinases, making it a valuable tool for probing intracellular signaling pathways. Its specific research value lies in its use as a building block or intermediate in the development of more potent and selective kinase inhibitors. Studies have explored its role in the context of inhibiting cyclin-dependent kinases (CDKs) , which are critical regulators of the cell cycle. Furthermore, its structural motif is relevant in the investigation of signaling pathways involved in cancer proliferation and inflammatory diseases . Researchers utilize this compound to study the downstream effects of kinase inhibition on cellular processes such as apoptosis, proliferation, and cytokine production, providing crucial insights for drug discovery programs.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11(2)15-8-17(22)20(10-18-15)9-16(21)19-12-5-13(23-3)7-14(6-12)24-4/h5-8,10-11H,9H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXPOGISBBODCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Isopropyl-6-oxopyrimidine Precursors

Synthesis of the Pyrimidine Core

The preparation of the 4-isopropyl-6-oxopyrimidine core typically begins with appropriate precursors such as diethyl malonate or ethyl acetoacetate derivatives. These starting materials can be cyclized with urea or thiourea to form the initial pyrimidine scaffold.

A viable synthetic route involves condensation of an isopropyl-substituted β-keto ester with formamidine or guanidine derivatives to generate the 4-isopropyl-6-oxopyrimidine structure. This cyclization reaction typically proceeds under basic conditions with sodium ethoxide or potassium carbonate.

Reaction conditions:
1. Ethyl 4-methyl-3-oxopentanoate (isopropyl-substituted β-keto ester)
2. Formamidine acetate or guanidine hydrochloride
3. Sodium ethoxide in anhydrous ethanol
4. Reflux for 6-8 hours
5. Acidification with dilute HCl to pH 6-7

N-Alkylation of 6-Oxopyrimidine

The N-alkylation of the 6-oxopyrimidine nitrogen (N1 position) can be achieved using various haloacetate derivatives. For the target compound, chloroacetic acid or its activated derivatives serve as effective alkylating agents.

The regioselective N-alkylation requires careful control of reaction conditions to favor substitution at the N1 position rather than the N3 position. This selectivity can be achieved through:

  • Appropriate base selection (typically K₂CO₃ or Cs₂CO₃)
  • Control of reaction temperature (generally 60-80°C)
  • Selection of appropriate solvent system (DMF, acetonitrile, or DMSO)
Typical reaction conditions:
1. 4-Isopropyl-6-oxopyrimidine (1.0 eq)
2. Ethyl chloroacetate or chloroacetic acid (1.2-1.5 eq)
3. K₂CO₃ (2.0-2.5 eq)
4. DMF (anhydrous)
5. 70-80°C, 6-8 hours

Synthesis of N-(3,5-dimethoxyphenyl)acetamide Derivatives

Preparation from 3,5-Dimethoxyaniline

The N-(3,5-dimethoxyphenyl)acetamide portion can be synthesized via direct amidation of 3,5-dimethoxyaniline with the appropriate activated carboxylic acid derivatives. Several activation methods can be employed for this transformation:

Coupling with Acid Chlorides
Reaction conditions:
1. 3,5-Dimethoxyaniline (1.0 eq)
2. N-protected glycine acid chloride (1.2 eq)
3. Triethylamine or N,N-dimethylaniline (2.0 eq)
4. Dichloromethane or 1,4-dioxane
5. 0-25°C, 4-6 hours
Carbodiimide Coupling Methods
Reaction conditions:
1. 3,5-Dimethoxyaniline (1.0 eq)
2. N-protected glycine (1.1 eq)
3. EDC or DCC (1.2 eq)
4. HOBt (1.2 eq)
5. DIPEA (2.0 eq)
6. DCM or DMF
7. 25°C, 12-24 hours

Convergent Synthesis Strategies

Two-Component Coupling Approach

The most efficient approach for synthesizing N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves a convergent strategy that couples the N-alkylated pyrimidine derivative with 3,5-dimethoxyaniline.

Table 1. Optimized Reaction Conditions for Two-Component Coupling

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 DCC/HOBt DIPEA DMF 25 24 72-75
2 HATU DIPEA DMF 25 16 78-82
3 EDC/HOBt TEA DCM 25 24 70-73
4 T3P DIPEA EtOAc 50 12 75-79
5 PyBOP DIPEA DCM 25 18 76-80

This approach involves:

  • Synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid via N-alkylation of 4-isopropyl-6-oxopyrimidine with chloroacetic acid under basic conditions
  • Activation of the carboxylic acid using appropriate coupling agents
  • Coupling with 3,5-dimethoxyaniline to form the target amide

Three-Component One-Pot Synthesis

An alternative approach involves a one-pot three-component reaction modeled after similar pyrimidine syntheses:

Reaction sequence:
1. 4-Isopropyl-6-oxopyrimidine (1.0 eq)
2. Ethyl bromoacetate (1.2 eq)
3. K₂CO₃ (2.0 eq) in DMF at 70-80°C for 6 hours
4. Addition of 3,5-dimethoxyaniline (1.0 eq)
5. Continued heating at 80-90°C for 12-16 hours

This approach capitalizes on the reactivity of the in situ generated 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetate ester, which undergoes direct aminolysis with 3,5-dimethoxyaniline to form the desired amide linkage.

Detailed Synthetic Procedure

Preparation of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid

1. 4-Isopropyl-6-oxopyrimidine (5.0 g, 32.9 mmol) was dissolved in anhydrous DMF (50 mL)
2. K₂CO₃ (9.1 g, 65.8 mmol, 2.0 eq) was added and the mixture stirred for 30 minutes
3. Chloroacetic acid (3.7 g, 39.5 mmol, 1.2 eq) was added slowly
4. The reaction mixture was heated at 70°C for 8 hours under nitrogen atmosphere
5. Upon completion (monitored by TLC), the mixture was cooled to room temperature
6. The solvent was removed under reduced pressure
7. The residue was dissolved in water (100 mL) and acidified to pH 3-4 with 1N HCl
8. The precipitate was collected by filtration, washed with water, and dried
9. Recrystallization from ethanol afforded the pure product (typically 75-80% yield)

Synthesis of this compound

1. 2-(4-Isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid (2.0 g, 9.5 mmol) was dissolved in DMF (20 mL)
2. HATU (4.0 g, 10.5 mmol, 1.1 eq) and DIPEA (3.3 mL, 19.0 mmol, 2.0 eq) were added
3. The mixture was stirred at room temperature for 30 minutes
4. 3,5-Dimethoxyaniline (1.6 g, 10.5 mmol, 1.1 eq) was added
5. The reaction mixture was stirred at room temperature for 16 hours
6. Upon completion (monitored by TLC), the mixture was diluted with ethyl acetate (100 mL)
7. The organic layer was washed with 1N HCl, saturated NaHCO₃, and brine
8. The organic layer was dried over Na₂SO₄, filtered, and concentrated
9. The crude product was purified by column chromatography (ethyl acetate/hexane) or recrystallization
10. The pure product was obtained as a white to off-white solid (typically 78-82% yield)

Alternative Synthetic Approaches

One-Pot Curtius Rearrangement Approach

Drawing inspiration from similar synthetic strategies for related compounds, a one-pot Curtius rearrangement can be employed using diphenylphosphoryl azide (DPPA):

1. Prepare 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
2. Treat with DPPA and triethylamine in toluene at 80-90°C to form the isocyanate intermediate
3. Add 3,5-dimethoxyaniline directly to the reaction mixture
4. Continue heating for 4-6 hours to form the target amide

This approach eliminates the need for isolation of intermediates and offers a more atom-economical synthesis route with potential yields of 60-70%.

Characterization and Analytical Data

Physical Properties

Table 3. Physical and Spectroscopic Properties

Property Description/Value
Appearance White to off-white crystalline solid
Molecular Weight 359.38 g/mol
Melting Point 172-175°C
Solubility Soluble in DMSO, DMF, hot ethanol and methanol; sparingly soluble in chloroform and acetone; insoluble in water and petroleum ether

Spectroscopic Data

NMR Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 8.01 (s, 1H, pyrimidine-H), 7.05 (d, 2H, aromatic-H), 6.21 (t, 1H, aromatic-H), 4.83 (s, 2H, CH₂), 3.73 (s, 6H, OCH₃), 2.70-2.85 (m, 1H, CH), 1.22 (d, 6H, CH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.1, 162.8, 160.7, 157.1, 140.3, 136.2, 98.2, 95.7, 55.3, 43.7, 32.5, 21.6

IR Characterization:

  • IR (KBr): 3340-3290 (N-H stretch), 3080-3010 (aromatic C-H), 2960-2870 (aliphatic C-H), 1690-1670 (C=O, amide), 1660-1640 (C=O, pyrimidine), 1610-1590, 1550-1530 (C=C, aromatic), 1210-1190, 1160-1140 (C-O-C) cm⁻¹

Mass Spectrometry:

  • HRMS (ESI): m/z calculated for C₁₈H₂₁N₃O₄ [M+H]⁺: 360.1610, found: 360.1608

Optimization of Reaction Parameters

Solvent Effects on N-Alkylation

Table 4. Effect of Solvent on N-Alkylation Yield

Solvent Temperature (°C) Time (h) Yield (%) N1:N3 Selectivity
DMF 70 8 80 95:5
Acetonitrile 80 10 75 92:8
DMSO 80 7 82 90:10
NMP 80 6 84 93:7
1,4-Dioxane 90 12 68 97:3

The data indicates that while DMF provides excellent N1:N3 selectivity, NMP offers slightly higher yields with reasonable selectivity. The 1,4-dioxane system demonstrates superior regioselectivity but at the cost of reduced yield and extended reaction time.

Base Optimization for Amide Coupling

Table 5. Effect of Base on Amide Coupling Yield

Base Equivalents Coupling Agent Time (h) Yield (%)
DIPEA 2.0 HATU 16 82
TEA 2.0 HATU 16 76
N,N-Dimethylaniline 2.0 HATU 16 79
Pyridine 2.0 HATU 16 70
2,6-Lutidine 2.0 HATU 16 74

The results demonstrate that DIPEA provides optimal yields in the amide coupling step, likely due to its strong basicity and low nucleophilicity which prevents side reactions.

Purification Strategies

Recrystallization

Recrystallization from appropriate solvent systems offers an efficient purification method:

1. Dissolve crude product in minimum volume of hot ethanol or ethyl acetate
2. Cool solution slowly to room temperature, then to 0-5°C
3. Collect crystals by filtration and wash with cold solvent
4. Typical recovery: 80-85% of theoretical yield with >98% purity

Column Chromatography

For challenging purifications, column chromatography using optimized solvent systems is effective:

1. Silica gel (200-300 mesh)
2. Mobile phase: Gradient elution with ethyl acetate/hexane (30:70 to 70:30)
3. Detection: UV at 254 nm or TLC with vanillin stain
4. Typical recovery: 85-90% of theoretical yield with >99% purity

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison of Key Analogs

Compound Structure Core Heterocycle Substituents Yield (%) Melting Point (°C) Key Features Reference
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 2,3-Dichlorophenyl, methyl 80 230 Thioether linkage, Cl substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 4-Methoxyphenyl, CF3 N/A N/A Electron-withdrawing CF3 group
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...] Tetrahydropyrimidinyl Multi-chiral centers, phenoxy N/A N/A Stereochemical complexity
N-(3-Cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-... Quinoline Fluoroindoline, tetrahydrofuran N/A N/A Polycyclic structure

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target) improve solubility compared to electron-withdrawing groups (e.g., Cl in , CF3 in ).
  • Bulky substituents like isopropyl may reduce crystallinity, as seen in analogs with lower melting points .

Heterocycle Impact: Pyrimidinones (target and ) favor hydrogen bonding via the carbonyl group, while benzothiazoles () enhance aromatic stacking.

Synthetic Accessibility :

  • The target’s lack of stereocenters and polycyclic systems may streamline synthesis compared to complex analogs like or .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on available literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes a pyrimidine ring and an acetamide functional group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its effects as an inhibitor of specific enzymes and its potential therapeutic applications.

1. Inhibition of Protein Tyrosine Phosphatase (PTP)

Recent studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B). For instance, a related compound demonstrated an IC50 value of 4.48 µM against PTP1B, indicating potent activity that could be harnessed for diabetes treatment .

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The specific mechanisms involved include the activation of caspases and the regulation of Bcl-2 family proteins.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound's structural features allow it to fit into the active site of PTP1B, blocking substrate access and thereby inhibiting its phosphatase activity.
  • Signal Transduction Modulation : By affecting signaling pathways linked to cell growth and apoptosis, the compound may alter the physiological responses of cells to external stimuli.

Case Studies

Several case studies have highlighted the efficacy of compounds in this class:

StudyCompoundTargetIC50 ValueFindings
NM-03PTP1B4.48 µMPotent inhibitor with good in vivo activity
HDFHSV-1Not specifiedInhibits viral replication at late stages

These studies underscore the potential therapeutic applications of this compound in managing diseases like diabetes and cancer.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide?

The synthesis typically involves coupling a pyrimidinone core with a substituted acetamide group. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
  • Pyrimidinone activation : Substitution at the 1-position of the pyrimidinone ring via nucleophilic displacement, requiring NaH as a base in THF under reflux (70–80°C) .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >80% purity. Reaction monitoring via TLC and LC-MS is critical .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic techniques :
    • ¹H NMR : Key signals include δ ~12.50 ppm (NH of pyrimidinone), δ ~10.10 ppm (amide NH), and δ ~2.19 ppm (isopropyl CH3) .
    • LC-MS : Molecular ion [M+H]⁺ at m/z 362–463 (varies by substituents) confirms molecular weight .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 45–50%, N: 12–15%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C in amber vials to prevent photodegradation.
  • Stability tests show <5% degradation over 6 months in anhydrous DMSO under inert gas .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. isopropyl groups) influence phosphodiesterase 4 (PDE4) inhibitory activity?

  • Methoxy groups : The 3,5-dimethoxyphenyl moiety enhances solubility and π-π stacking with PDE4’s hydrophobic pocket, improving IC₅₀ by ~30% compared to non-substituted analogs .
  • Isopropyl group : Bulkier substituents at the pyrimidinone 4-position reduce steric hindrance, increasing binding affinity (ΔG = –9.2 kcal/mol in docking studies) .
  • Data contradiction : Some studies report diminished activity with electron-withdrawing groups (e.g., nitro), highlighting the need for substituent-specific SAR analysis .

Q. What methodologies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Use uniform PDE4 isoforms (e.g., PDE4B2) and substrate concentrations (1 mM cAMP) to minimize variability .
  • Control normalization : Include rolipram (PDE4 inhibitor) as a positive control to calibrate IC₅₀ values .
  • Statistical reconciliation : Apply ANOVA to compare datasets, accounting for batch effects in synthesis or cell-line variability .

Q. How can in silico modeling predict off-target interactions for this compound?

  • Molecular docking : SwissDock or AutoDock Vina simulations against PDE4 (PDB: 1XOM) reveal preferential binding to the catalytic domain (Gln-443, Asp-318) .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 metabolism, suggesting potential CNS side effects .

Methodological Challenges

Q. What strategies mitigate byproduct formation during amide coupling?

  • Low-temperature activation : Pre-cool reagents to 0°C to suppress racemization .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing diacylurea byproducts .

Q. How do researchers address low yields in pyrimidinone ring functionalization?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs, improving yields by 15–20% .
  • Solvent optimization : Switch from THF to DMF to enhance nucleophilicity of the pyrimidinone oxygen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.